molecular formula C20H24N2O3S2 B257591 PROPAN-2-YL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

PROPAN-2-YL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B257591
M. Wt: 404.6 g/mol
InChI Key: HLUADBIOCIFNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class of chemicals. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, an isopropyl ester group, and a substituted phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazole moiety, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

propan-2-yl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S2/c1-6-15-18(23)22-17(13-7-9-14(26-5)10-8-13)16(19(24)25-11(2)3)12(4)21-20(22)27-15/h7-11,15,17H,6H2,1-5H3

InChI Key

HLUADBIOCIFNQN-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)SC

Origin of Product

United States

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